[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amine
Description
Chemical Structure and Properties The compound (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methylamine (CAS: 1354952-09-2) is a 1,2,4-triazole derivative with a cyclopropyl group at position 5, a methyl group at position 4, and a methylamine substituent at position 3 of the triazole ring. Its molecular formula is C₈H₁₄N₄, with an average molecular weight of 166.22 g/mol .
Characterization methods include ¹H/¹³C NMR, GC/MS, and elemental analysis, as seen in related triazole syntheses .
Properties
IUPAC Name |
1-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-9-5-7-10-11-8(12(7)2)6-3-4-6/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZAJHWGMAZTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C(N1C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183775 | |
| Record name | 4H-1,2,4-Triazole-3-methanamine, 5-cyclopropyl-N,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-09-2 | |
| Record name | 4H-1,2,4-Triazole-3-methanamine, 5-cyclopropyl-N,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1,2,4-Triazole-3-methanamine, 5-cyclopropyl-N,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methylamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its anticancer, antifungal, and antimicrobial effects, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a specific structural configuration that contributes to its biological activity. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃ |
| IUPAC Name | (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methylamine |
| CAS Number | 1432681-91-8 |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methylamine showed promising results against various cancer cell lines. For instance:
- Compound Efficacy : In vitro studies revealed that related triazole compounds had IC50 values ranging from 1.61 µg/mL to 10 µg/mL against human cancer cell lines, indicating potent cytotoxic activity .
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens. Research has shown that related triazole compounds have lower toxicity and higher selectivity for fungal cytochrome P450 enzymes compared to older imidazole derivatives:
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Studies show that triazole derivatives can inhibit a range of bacteria and fungi. For example, compounds derived from triazoles demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 10 µg/mL | |
| Escherichia coli | < 20 µg/mL |
Study on Anticancer Efficacy
A notable study focused on the synthesis of novel triazole derivatives based on nalidixic acid. The findings indicated that certain derivatives exhibited significant anticancer activity with IC50 values comparable to established chemotherapeutics like doxorubicin . This study emphasizes the potential of (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methylamine in cancer therapy.
Research on Antifungal Properties
Another investigation assessed the antifungal efficacy of various triazole compounds against Candida albicans. The results demonstrated that these compounds could effectively inhibit fungal growth at low concentrations, suggesting their utility in treating fungal infections without the adverse effects associated with traditional antifungals .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazoles are recognized for their potent antimicrobial properties. Research has demonstrated that compounds bearing the triazole moiety exhibit significant activity against various pathogens, including bacteria and fungi. For instance, derivatives of 1,2,4-triazoles have been synthesized and evaluated for their antibacterial and antifungal effects, showing promising results in inhibiting growth at low concentrations .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. A series of compounds related to (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methylamine were synthesized and tested against different cancer cell lines. The results indicated that certain substitutions on the triazole ring enhance cytotoxicity and selectivity towards cancer cells .
Case Study: Antiproliferative Activity
A study focused on the synthesis of 4-amino-5-mercapto-1,2,4-triazole derivatives reported their antiproliferative effects against human cancer cell lines. The results showed that specific modifications to the triazole structure significantly improved their activity compared to standard chemotherapeutics .
Agricultural Applications
Fungicides and Plant Growth Regulators
Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal sterol biosynthesis. This action disrupts cell membrane integrity in fungi, making them effective against a range of plant pathogens. Compounds similar to (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methylamine are being explored for their potential as novel fungicides .
Research Findings
Studies have shown that triazole-based fungicides can effectively control diseases such as powdery mildew and rust in crops. Their application has resulted in improved crop yields and reduced reliance on traditional chemical treatments .
Material Science
Coordination Chemistry
Triazoles serve as versatile ligands in coordination chemistry. Their ability to form stable complexes with metal ions has led to their use in synthesizing new materials with unique properties. For example, (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methylamine can be employed to create metal-organic frameworks (MOFs) that exhibit enhanced gas adsorption capabilities .
Electrochemical Applications
Research has indicated that triazole derivatives can be used in electrochemical applications due to their good conductivity and stability. Studies involving self-assembled monolayers of triazole compounds on electrodes have shown promising results for use in sensors and energy storage devices .
Summary Table of Applications
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical features of (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methylamine with analogs:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features | References |
|---|---|---|---|---|
| (5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methylamine | 5-cyclopropyl, 4-methyl, 3-(methylamine) | 166.22 | High lipophilicity (cyclopropyl), moderate basicity (methylamine) | |
| Methyl[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride | 4-propyl, 3-(methylamine) | 227.13 | Increased hydrophilicity (dihydrochloride salt), longer alkyl chain | |
| 4-((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)aniline dihydrochloride | 5-methyl, 3-(aniline) | N/A | Aromatic amine (enhanced π-π interactions), dihydrochloride salt | |
| 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)thiophen-3-amine | 4-cyclopropyl, 3-(thiophen-3-amine) | 218.28 | Thiophene ring (aromaticity, potential for redox activity) | |
| 3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine | 3-(methylthio), 5-(thiophen-2-ylmethyl) | 226.0 | Sulfur-containing substituents (increased polarizability) |
Key Observations :
- Lipophilicity : The cyclopropyl group in the target compound enhances lipophilicity compared to alkyl or aromatic substituents (e.g., propyl in or thiophene in ).
- Basicity : Methylamine substituents (pKa ~10) are less basic than aromatic amines (e.g., aniline in , pKa ~4.6), affecting solubility and ionization under physiological conditions.
- Synthetic Routes : Microwave-assisted synthesis (e.g., ) improves yields for sulfur-containing analogs, but traditional alkylation/cyclization is likely used for the target compound.
Q & A
What are the established synthetic routes for (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methylamine, and what reaction conditions optimize yield?
Level: Basic
Methodological Answer:
The synthesis of triazole derivatives typically involves cyclization and functionalization steps. For example:
- Cyclization: Start with hydrazine derivatives and carbonyl compounds under acidic or basic conditions (e.g., NaOH or H₂SO₄) to form the triazole core .
- S-Alkylation/Functionalization: React the triazole thiol intermediate with alkyl halides (e.g., methyl iodide or cyclopropylmethyl bromide) in an alkaline medium (e.g., K₂CO₃/NaOH) at room temperature to introduce substituents .
- Amine Introduction: Use reductive amination or nucleophilic substitution with methylamine to attach the methylamine group.
Optimization: Adjust molar ratios (1:1.2 for thiol:alkyl halide), solvent polarity (DMF for polar intermediates), and reaction time (12–24 hrs) to maximize yield (>75%) .
How can microwave-assisted synthesis improve the efficiency of producing (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methylamine?
Level: Advanced
Methodological Answer:
Microwave irradiation enhances reaction kinetics and selectivity:
- Reduced Reaction Time: Conventional methods require 12–24 hrs, while microwave synthesis (100–150 W, 80–120°C) completes in 1–2 hrs .
- Higher Yields: Improved energy transfer minimizes side reactions (e.g., oxidation of thiols), increasing yields by 15–20% .
- Green Chemistry: Solvent-free or reduced-solvent conditions (e.g., ethanol/water mixtures) align with sustainable practices .
What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C-NMR to confirm substituent positions. For example, the methyl group on the triazole ring appears as a singlet at δ 2.1–2.3 ppm, while cyclopropyl protons resonate as multiplets at δ 0.8–1.2 ppm .
- X-ray Crystallography: Resolve tautomeric ambiguities (e.g., 1H vs. 4H triazole forms) by analyzing bond lengths and dihedral angles. SHELX software refines crystallographic data to validate the 4H-triazole structure .
How can structural contradictions in crystallographic data be addressed during refinement?
Level: Advanced
Methodological Answer:
- SHELX Refinement: Use SHELXL for high-resolution data to model disorder (e.g., methyl group orientation) and hydrogen bonding. Apply restraints for flexible cyclopropyl groups .
- Validation Tools: Cross-check with PLATON or Mercury to detect outliers in bond angles/thermal parameters. For ambiguous electron density, perform DFT calculations (e.g., Gaussian 09) to compare theoretical/experimental geometries .
What biological assays are recommended to study this compound’s activity, given its structural analogs?
Level: Advanced
Methodological Answer:
- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with analogs like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine (MIC: 8–32 µg/mL) .
- Receptor Binding Assays: Radioligand displacement studies (e.g., CCK1 receptor) using ³H-labeled antagonists. Triazole derivatives with lipophilic groups (e.g., cyclopropyl) often show enhanced affinity .
What safety protocols are essential for handling this compound during synthesis?
Level: Basic
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates (e.g., methylamine gas) .
- Waste Management: Segregate halogenated (e.g., cyclopropylmethyl bromide) and amine-containing waste. Neutralize acidic/basic residues before disposal .
How can tautomeric forms of the triazole ring be experimentally distinguished?
Level: Advanced
Methodological Answer:
- Crystallography: X-ray structures reveal tautomer dominance. For example, 5-phenyl-1H-1,2,4-triazol-3-amine adopts a planar configuration with a 2.3° dihedral angle between triazole and phenyl rings, confirming the 1H form .
- Dynamic NMR: At low temperatures (–40°C), tautomer interconversion slows, splitting signals (e.g., NH protons at δ 5.5–6.0 ppm for 4H vs. 1H forms) .
What strategies guide structure-activity relationship (SAR) studies for this compound?
Level: Advanced
Methodological Answer:
- Substituent Variation: Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to enhance lipophilicity (logP ↑ 0.5–1.0) and membrane permeability .
- Bioisosteric Replacement: Substitute the methylamine group with morpholine (as in 4-((5-decylthio)-4-methyl-4H-triazol-3-yl)methyl)morpholine) to improve solubility and reduce toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
